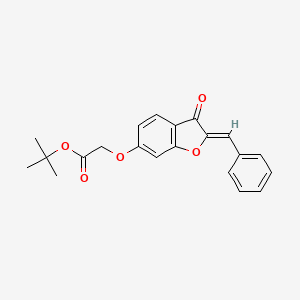

(Z)-tert-butyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Vue d'ensemble

Description

(Z)-tert-butyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzofuran core, which is a fused ring system containing both benzene and furan rings, and a benzylidene group, which is a benzene ring attached to a carbon-carbon double bond. The tert-butyl group and the acetate moiety further contribute to the compound’s distinct chemical properties.

Méthodes De Préparation

The synthesis of (Z)-tert-butyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the benzofuran core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the benzylidene group: This step often involves a condensation reaction between the benzofuran derivative and benzaldehyde under basic or acidic conditions.

Attachment of the tert-butyl group: This can be done through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.

Formation of the acetate moiety: This step typically involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Analyse Des Réactions Chimiques

(Z)-tert-butyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the acetate group.

Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Applications De Recherche Scientifique

The compound (Z)-tert-butyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and material science. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Structural Features

The compound features a benzofuran moiety, which is known for its biological activity, and a tert-butyl group that enhances solubility and stability. The presence of the benzylidene group also suggests potential reactivity that can be exploited in various chemical reactions.

Medicinal Chemistry

The compound's structure suggests potential applications in drug development due to its bioactive components:

Anticancer Activity

Research indicates that derivatives of benzofuran exhibit anticancer properties. The incorporation of the benzylidene and oxo groups may enhance this activity. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines, including breast and lung cancer .

Antimicrobial Properties

Benzofuran derivatives have been reported to possess antimicrobial activity. The this compound could potentially exhibit similar properties, making it a candidate for further investigation in the development of new antibiotics .

Material Science

The unique properties of this compound can be harnessed in material science:

Polymer Chemistry

The compound can serve as a monomer or additive in polymer synthesis, potentially improving the thermal stability and mechanical properties of polymers. Its functional groups allow for easy modification and incorporation into various polymer matrices .

Organic Synthesis

This compound can act as an intermediate in organic synthesis:

Synthetic Pathways

The presence of multiple functional groups makes it a versatile intermediate for synthesizing more complex molecules. It can undergo various reactions such as nucleophilic substitutions or cycloadditions to form new compounds with desired properties .

Case Study 1: Anticancer Activity Assessment

A study evaluating the anticancer properties of benzofuran derivatives found that compounds similar to this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells. The study highlighted the importance of structural modifications in enhancing bioactivity .

Case Study 2: Antimicrobial Testing

In another study, researchers synthesized several benzofuran-based compounds and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives displayed potent antibacterial activity, suggesting that this compound could be explored for similar applications .

Mécanisme D'action

The mechanism of action of (Z)-tert-butyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential anticancer activity may involve inhibition of key enzymes involved in cell proliferation or induction of apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

(Z)-tert-butyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate can be compared with other similar compounds, such as:

(Z)-methyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate: This compound has a methyl group instead of a tert-butyl group, which may affect its chemical reactivity and biological activity.

(Z)-ethyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate: The presence of an ethyl group can influence the compound’s solubility and interaction with biological targets.

(Z)-isopropyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate: The isopropyl group may alter the compound’s steric properties and its behavior in chemical reactions.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Activité Biologique

(Z)-tert-butyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a compound of interest due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran moiety linked to a tert-butyl acetate group. Its molecular formula is with a molecular weight of approximately 303.34 g/mol. The presence of the benzylidene and keto groups suggests potential reactivity and biological activity.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

- Antioxidant Activity : Compounds with similar structures have shown the ability to scavenge free radicals, which can protect cells from oxidative stress.

- Enzyme Inhibition : Some derivatives exhibit inhibitory effects on enzymes such as xanthine oxidase, which is involved in purine metabolism and can contribute to oxidative stress when overactive.

- Antimicrobial Properties : Benzofuran derivatives have been studied for their antifungal and antibacterial activities, potentially disrupting cellular processes in pathogens.

Biological Activity Data

A summary of biological activities associated with this compound and related compounds is presented in the following table:

| Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Enzyme Inhibition | Inhibits xanthine oxidase | |

| Antimicrobial | Effective against pathogenic fungi | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Studies

- Xanthine Oxidase Inhibition : A study investigated the inhibitory effects of various benzofuran derivatives on xanthine oxidase. The results indicated that modifications at specific positions significantly enhanced inhibitory activity, suggesting a structure-activity relationship that could apply to this compound .

- Antifungal Activity : Research on redox-active benzaldehydes demonstrated their potential in disrupting cellular antioxidation systems in fungi. The study highlighted the effectiveness of structural analogs in targeting fungal pathogens, supporting the exploration of this compound for similar applications .

- Cytotoxic Effects : A recent investigation into the cytotoxicity of various benzofuran derivatives found that some compounds induced apoptosis in cancer cell lines. This suggests that this compound may also possess anticancer properties that warrant further exploration .

Propriétés

IUPAC Name |

tert-butyl 2-[[(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O5/c1-21(2,3)26-19(22)13-24-15-9-10-16-17(12-15)25-18(20(16)23)11-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEQBDQUNUQEIO-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.